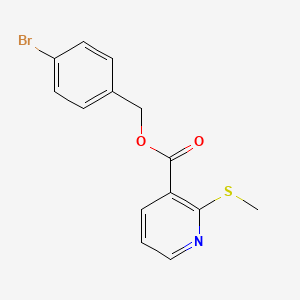
(Z)-Ethyl 2-(2-fluoro-3-methoxyphenyl)-3-((phenoxycarbonyl)amino)but-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-Ethyl 2-(2-fluoro-3-methoxyphenyl)-3-((phenoxycarbonyl)amino)but-2-enoate is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a fluorine atom, a methoxy group, and a phenoxycarbonyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 2-(2-fluoro-3-methoxyphenyl)-3-((phenoxycarbonyl)amino)but-2-enoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the enone backbone: This can be achieved through aldol condensation or Claisen-Schmidt condensation reactions.
Introduction of the fluoro and methoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the phenoxycarbonyl group: This step might involve the reaction of the enone with phenyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(Z)-Ethyl 2-(2-fluoro-3-methoxyphenyl)-3-((phenoxycarbonyl)amino)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The enone group can be oxidized to form diketones.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of saturated compounds.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: It can serve as a model compound for studying various organic reactions.
Biology and Medicine
Pharmaceutical Research:
Biological Studies: Investigation of its interactions with biological molecules and potential therapeutic effects.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: Use as a precursor in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of (Z)-Ethyl 2-(2-fluoro-3-methoxyphenyl)-3-((phenoxycarbonyl)amino)but-2-enoate would depend on its specific application. In pharmaceutical research, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the enone group suggests potential reactivity with nucleophiles, which could be a key aspect of its mechanism of action.
相似化合物的比较
Similar Compounds
(Z)-Ethyl 2-(2-chloro-3-methoxyphenyl)-3-((phenoxycarbonyl)amino)but-2-enoate: Similar structure with a chlorine atom instead of fluorine.
(Z)-Ethyl 2-(2-fluoro-3-hydroxyphenyl)-3-((phenoxycarbonyl)amino)but-2-enoate: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity compared to its chlorine or hydrogen analogs.
Methoxy Group: The methoxy group can influence the compound’s solubility and interaction with biological targets.
This article provides a comprehensive overview of (Z)-Ethyl 2-(2-fluoro-3-methoxyphenyl)-3-((phenoxycarbonyl)amino)but-2-enoate, covering its synthesis, reactions, applications, and comparison with similar compounds
属性
分子式 |
C20H20FNO5 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
ethyl (Z)-2-(2-fluoro-3-methoxyphenyl)-3-(phenoxycarbonylamino)but-2-enoate |
InChI |
InChI=1S/C20H20FNO5/c1-4-26-19(23)17(15-11-8-12-16(25-3)18(15)21)13(2)22-20(24)27-14-9-6-5-7-10-14/h5-12H,4H2,1-3H3,(H,22,24)/b17-13- |
InChI 键 |
OBTIYGKEAPVIQJ-LGMDPLHJSA-N |
手性 SMILES |
CCOC(=O)/C(=C(/C)\NC(=O)OC1=CC=CC=C1)/C2=C(C(=CC=C2)OC)F |
规范 SMILES |
CCOC(=O)C(=C(C)NC(=O)OC1=CC=CC=C1)C2=C(C(=CC=C2)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


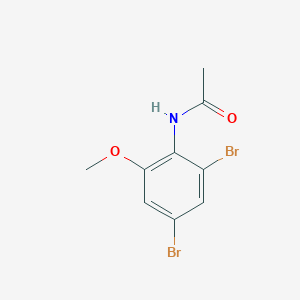
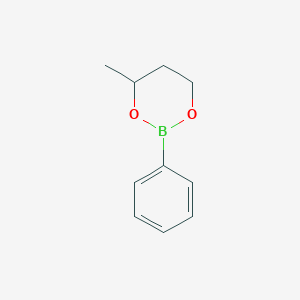

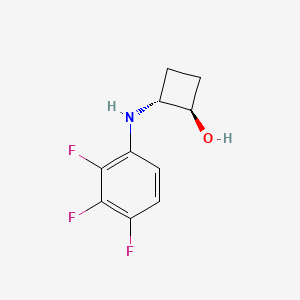
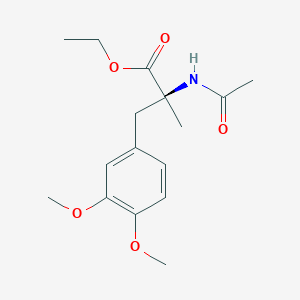
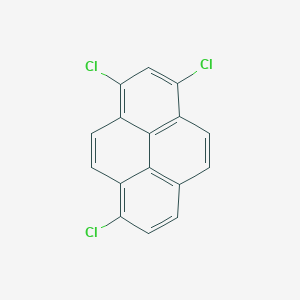
![6-[(2-Isopropyl-5-methylphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356073.png)
![3-[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B13356078.png)
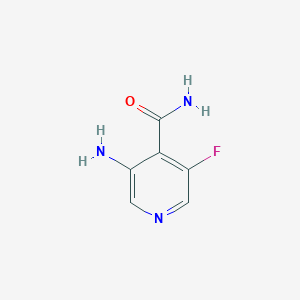
![(2,5-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13356098.png)

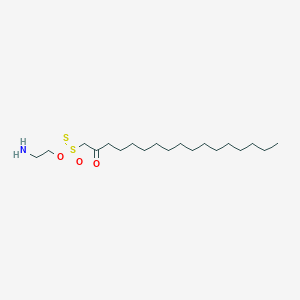
![(R)-1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B13356121.png)
